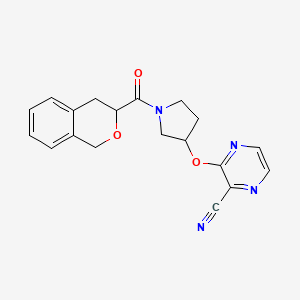

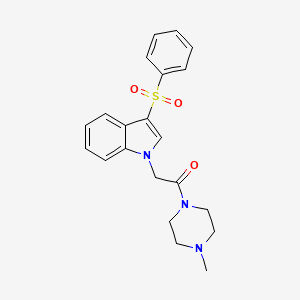

1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of an indole ring and a phenylsulfonyl group suggests that this compound may have interesting biological activities, but without specific studies on this compound, it’s hard to say for sure .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a piperazine ring, an indole ring, and a phenylsulfonyl group, all of which can participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the groups present in the molecule. For example, the presence of the piperazine ring suggests that the compound might be a base, and the presence of the phenylsulfonyl group suggests that it might be somewhat polar .Wissenschaftliche Forschungsanwendungen

Lipoxygenase Inhibition

This compound has been studied for its potential as a lipoxygenase inhibitor . Lipoxygenase is an enzyme that plays a role in the metabolism of polyunsaturated fatty acids to leukotrienes, which are involved in inflammatory responses. Inhibiting this enzyme can be beneficial in treating conditions like asthma and arthritis. The compound showed inhibitory activity with a half-maximal inhibitory concentration (IC50) of 219.13 μM , comparable to nordihydroguaiaretic acid .

Xanthine Oxidase Inhibition

Another application is as a xanthine oxidase inhibitor . Xanthine oxidase is involved in the metabolic pathway that leads to the formation of uric acid. By inhibiting this enzyme, the compound could potentially be used to treat gout or kidney stones. It exhibited an IC50 of 102.34 μM , although this was less potent than allopurinol .

Antiviral Activity

Indole derivatives, which include this compound, have shown antiviral activity . They have been reported to inhibit various RNA and DNA viruses, including influenza A and Coxsackie B4 virus. This suggests potential applications in developing antiviral drugs .

Anti-HIV Activity

The compound’s framework has been utilized to create derivatives with anti-HIV activity . These derivatives have been tested against HIV-1 and HIV-2 strains, showing promise in the development of new treatments for HIV infection .

Anticancer Properties

Indole derivatives are known for their anticancer properties . They can bind with high affinity to multiple receptors, which is useful in cancer therapy. The specific mechanisms and efficacy of this compound in cancer treatment would require further investigation .

Green Chemistry Applications

The compound’s derivatives have been synthesized under catalyst-free conditions in water, which is an environmentally-friendly method. This aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and the generation of waste .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-22-11-13-23(14-12-22)21(25)16-24-15-20(18-9-5-6-10-19(18)24)28(26,27)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISSQFRWXHCQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2759402.png)

![5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2759406.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2759407.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid](/img/structure/B2759410.png)

![N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide](/img/structure/B2759411.png)

![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide](/img/structure/B2759415.png)